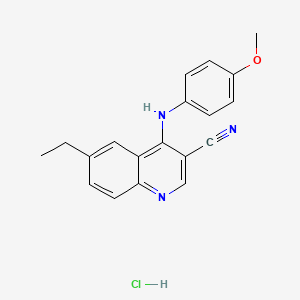

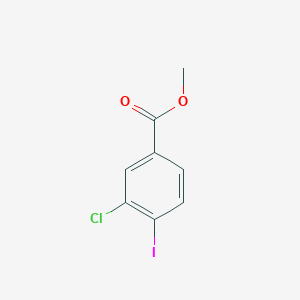

6-Ethyl-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride, also known as EMAQ, is a chemical compound that has been widely used in scientific research. EMAQ is a quinoline derivative that has shown potential in various biological applications.

Scientific Research Applications

Optical and Electronic Properties

Structural and Optical Properties : Studies on derivatives similar to 6-Ethyl-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride, specifically 4H-pyrano [3, 2-c] quinoline derivatives, reveal that these compounds exhibit interesting structural and optical properties when formed into thin films. The compounds transition from polycrystalline powder to nanocrystallites dispersed in an amorphous matrix upon thermal deposition. Optical properties determined through spectrophotometer measurements indicate significant absorption parameters and a type of electron transition that suggests potential applications in optical devices and materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Applications : The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including their use in organic–inorganic photodiode fabrication, have been explored. These compounds show promise in photovoltaic applications due to their ability to behave as photodiodes, which is evidenced by their rectification behavior and photovoltaic properties under both dark and illuminated conditions. The presence of substitution groups like chlorophenyl can improve diode parameters, indicating the potential for tailored applications in solar energy conversion and photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Chemical and Material Science

Corrosion Inhibition : Quinoline derivatives, including those structurally related to this compound, have been studied for their corrosion inhibition properties. Computational studies and experimental data align to show these compounds can effectively inhibit the corrosion of metals like iron, suggesting their utility in protecting industrial materials and structures from corrosive environments. The adsorption behaviors of these compounds on metal surfaces have been thoroughly investigated, revealing mechanisms that could inform the development of new corrosion inhibitors (Erdoğan et al., 2017).

Biological Applications

Antibacterial Activity : Some studies focus on the synthesis and biological evaluation of quinoline derivatives, including their potential as antibacterial agents. These compounds have shown promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The synthesis methods, structural characterization, and preliminary screening results suggest that these compounds could serve as important scaffolds for developing new antibacterial drugs. Their ability to obey the 'Lipinski's Rule of Five' further emphasizes their potential for pharmaceutical development (Khan et al., 2019).

Properties

IUPAC Name |

6-ethyl-4-(4-methoxyanilino)quinoline-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O.ClH/c1-3-13-4-9-18-17(10-13)19(14(11-20)12-21-18)22-15-5-7-16(23-2)8-6-15;/h4-10,12H,3H2,1-2H3,(H,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELCMAGTOAYCFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(quinolin-8-yl)acetamide](/img/structure/B2989185.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2989186.png)

![2-(1-Methylindol-3-yl)-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989191.png)

![methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2989192.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2989197.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2989202.png)

![5-chloro-1-methyl-N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2989203.png)

![2-[[1-Oxo-2-[2-oxo-2-(1-piperidinyl)ethyl]-5-isoquinolinyl]oxy]acetic acid ethyl ester](/img/structure/B2989204.png)

![1,3-Dimethyl-6-(5-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-2,4-dione](/img/structure/B2989206.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2989207.png)